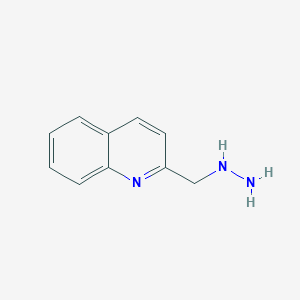

2-(Hydrazinylmethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1016513-69-1 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

quinolin-2-ylmethylhydrazine |

InChI |

InChI=1S/C10H11N3/c11-12-7-9-6-5-8-3-1-2-4-10(8)13-9/h1-6,12H,7,11H2 |

InChI Key |

MFRASMHRMFKLFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CNN |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 2 Hydrazinylmethyl Quinoline

Nucleophilic Reactivity of the Hydrazinyl Group

The hydrazinyl moiety (-NHNH₂) is a potent nucleophile, primarily due to the alpha-effect, where the lone pair on the terminal nitrogen atom exhibits enhanced reactivity. This property governs a significant portion of the compound's chemical transformations.

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones and Azines

One of the most characteristic reactions of 2-(hydrazinylmethyl)quinoline involves the condensation of its hydrazinyl group with various carbonyl compounds, such as aldehydes and ketones. This reaction proceeds through a nucleophilic addition of the terminal nitrogen of the hydrazine (B178648) to the electrophilic carbonyl carbon, followed by a dehydration step to yield the corresponding hydrazone. These reactions are often straightforward and high-yielding and can be accelerated with an acid catalyst.

The resulting products, quinolin-2-ylmethylenehydrazones, are stable compounds. The general mechanism involves the initial formation of a carbinolamine intermediate which then eliminates a molecule of water.

Reaction: this compound + R₂C=O ⇌ Quinolin-2-ylmethanamine-N-ylidene-R₂ + H₂O

Should the reaction conditions include a second equivalent of a carbonyl compound, or if the initially formed hydrazone is reacted further, an azine can be formed, although the formation of hydrazones is more commonly exploited.

Table 1: Examples of Hydrazone Formation from this compound

| Carbonyl Reactant | Product Name |

|---|---|

| Benzaldehyde | (E)-1-(benzylidene)-2-(quinolin-2-ylmethyl)hydrazine |

| Acetone | 1-(propan-2-ylidene)-2-(quinolin-2-ylmethyl)hydrazine |

| Cyclohexanone | 1-(cyclohexylidene)-2-(quinolin-2-ylmethyl)hydrazine |

| 4-Nitrobenzaldehyde | (E)-1-(4-nitrobenzylidene)-2-(quinolin-2-ylmethyl)hydrazine |

Acylation and Sulfonylation Reactions

The terminal nitrogen atom of the hydrazinyl group readily undergoes acylation and sulfonylation upon reaction with appropriate electrophiles.

Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides leads to the formation of N-acyl-N'-(quinolin-2-ylmethyl)hydrazines. This nucleophilic acyl substitution proceeds via attack of the hydrazinyl nitrogen on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., chloride).

Sulfonylation: Similarly, this compound reacts with sulfonyl chlorides (R-SO₂Cl) to yield N-sulfonyl-N'-(quinolin-2-ylmethyl)hydrazines, commonly known as sulfonyl hydrazides. The reaction involves the nucleophilic attack of the hydrazine on the electrophilic sulfur atom of the sulfonyl chloride. proquest.com To prevent side reactions such as the formation of dimers, the reaction is typically carried out by adding the sulfonyl chloride solution slowly to an excess of the hydrazine derivative. researchgate.net Sulfonyl hydrazides are stable, crystalline solids and serve as important intermediates in organic synthesis. nih.govresearchgate.net

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of the hydrazinyl group makes this compound a valuable precursor for the synthesis of various heterocyclic systems. Through cyclocondensation reactions with molecules containing two electrophilic centers, new rings can be constructed.

For instance, reaction with 1,3-dicarbonyl compounds, such as acetylacetone, leads to the formation of pyrazole (B372694) derivatives. The reaction proceeds via initial hydrazone formation at one carbonyl group, followed by an intramolecular nucleophilic attack of the secondary nitrogen onto the second carbonyl group and subsequent dehydration. Similarly, reactions with α,β-unsaturated ketones can yield pyrazolines. These cyclocondensation pathways are fundamental in building complex molecular architectures incorporating the quinoline (B57606) scaffold.

Table 2: Cyclocondensation Reactions of this compound

| Reactant | Resulting Heterocyclic System |

|---|---|

| Pentane-2,4-dione (Acetylacetone) | Pyrazole |

| Ethyl acetoacetate | Pyrazolinone |

| Diethyl malonate | Pyrazolidinedione |

| α,β-Unsaturated Ketones | Pyrazoline |

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom within the quinoline ring possesses a lone pair of electrons in an sp² hybrid orbital, conferring basic and nucleophilic properties to the heterocycle.

Acid-Base Equilibrium and Protonation Studies

The quinoline nitrogen is a weak base (pKa of quinolinium ion is approximately 4.9) and can be protonated by acids to form a quinolinium salt. nih.gov In this compound, there are multiple basic centers: the quinoline nitrogen and the two nitrogen atoms of the hydrazinyl group. The terminal -NH₂ group of the hydrazine is generally the most basic site and is expected to be protonated first under acidic conditions. The quinoline nitrogen, being less basic, would require a stronger acidic medium for protonation. This results in a stepwise protonation equilibrium that can be studied by spectroscopic methods.

Quaternization and N-Oxidation Reactions

Quaternization: As a nucleophile, the quinoline nitrogen can react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form N-alkyl quinolinium salts. nih.gov This quaternization converts the neutral quinoline into a positively charged quinolinium ion. The reaction with this compound would yield a 1-alkyl-2-(hydrazinylmethyl)quinolinium halide. Steric hindrance from the substituent at the C-2 position can influence the rate of this reaction. nih.govgoogle.com

N-Oxidation: The quinoline nitrogen can be oxidized to form a quinoline N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. acs.orguop.edu.pk The resulting this compound 1-oxide is a versatile intermediate. researchgate.netnih.gov The N-oxide functionality significantly alters the electronic properties of the quinoline ring, activating the C2 and C4 positions for nucleophilic attack. researchgate.netmdpi.com Care must be taken during this reaction, as the hydrazinyl group is also susceptible to oxidation; therefore, controlled conditions are necessary to achieve selective N-oxidation.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring (Mechanistic Investigations) of this compound

The reactivity of the quinoline ring in "this compound" towards electrophilic and nucleophilic aromatic substitution is dictated by the inherent electronic properties of the bicyclic heteroaromatic system, which are further modulated by the substituent at the 2-position. Mechanistic investigations into the substitution patterns of the parent quinoline molecule provide a foundational understanding, which can be extrapolated to predict the behavior of its derivatives.

Electrophilic Aromatic Substitution (SEAr):

The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. This deactivation is more pronounced in the pyridine (B92270) ring (positions 2, 3, and 4) than in the benzene ring (positions 5, 6, 7, and 8). Electrophilic substitution, therefore, preferentially occurs on the carbocyclic ring. rsc.org

In acidic media, the quinoline nitrogen is protonated, further deactivating the ring system. Under these conditions, electrophilic attack predominantly yields 5- and 8-substituted products. rsc.org The preference for these positions can be rationalized by examining the stability of the Wheland intermediate (arenium ion) formed upon electrophile attack. Attack at positions 5 and 8 allows for the positive charge to be delocalized over both rings without disrupting the aromatic sextet of the adjacent ring.

For "this compound," the hydrazinylmethyl group (-CH2NHNH2) at the 2-position is expected to influence the regioselectivity of electrophilic substitution. While the methylene (B1212753) group provides some insulation, the hydrazinyl moiety is a potential site for interaction with electrophiles, which could complicate the substitution pattern on the ring. However, considering the strong deactivating effect of the protonated quinoline nitrogen under typical SEAr conditions, substitution is still most likely to occur at the 5- and 8-positions.

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring of quinoline is electron-deficient and thus more susceptible to nucleophilic attack than the benzene ring. Nucleophilic aromatic substitution on the quinoline ring typically requires the presence of a good leaving group, such as a halide, at the 2- or 4-position. These positions are activated towards nucleophilic attack due to their ortho and para relationship to the ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate. mdpi.com

In the case of "this compound" itself, the hydrazinylmethyl group is not a typical leaving group for a classic SNAr reaction. However, the hydrazinyl moiety can participate in other types of nucleophilic reactions or intramolecular cyclizations. For instance, derivatives of 4-hydrazinylquinolin-2(1H)-one have been shown to undergo autoxidation reactions. mdpi.com While not a direct SNAr on the quinoline core, this highlights the reactivity of hydrazinyl-substituted quinolines. Should the methyl group in "this compound" be further functionalized with a leaving group, the 2-position would be a prime site for nucleophilic displacement.

The table below summarizes the expected reactivity of the quinoline ring in "this compound" based on general principles of quinoline chemistry.

| Reaction Type | Preferred Positions | Activating/Deactivating Influence of Quinoline Nitrogen | Expected Influence of the 2-(Hydrazinylmethyl) Group |

| Electrophilic Aromatic Substitution (SEAr) | 5 and 8 | Deactivating (especially when protonated) | Minor electronic effect on the carbocyclic ring; potential for side reactions at the hydrazinyl moiety. |

| Nucleophilic Aromatic Substitution (SNAr) | 2 and 4 (with a leaving group) | Activating | The hydrazinylmethyl group itself is not a leaving group. If modified, the 2-position is activated for substitution. |

Redox Chemistry and Electrochemical Behavior of this compound

The redox chemistry and electrochemical behavior of quinoline and its derivatives are of significant interest due to their involvement in biological electron transfer processes and their potential applications in materials science and catalysis. The presence of the nitrogen heteroatom and the extended π-system of the quinoline ring allows for both reduction and oxidation processes.

Redox Reactions:

The quinoline nucleus can be both oxidized and reduced, although it is generally resistant to oxidation. youtube.com Oxidation, when forced under harsh conditions, can lead to the cleavage of the benzene ring. Conversely, the pyridine ring can be reduced under various conditions. For instance, catalytic hydrogenation can lead to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives.

The hydrazinyl group (-NHNH2) is known to be susceptible to oxidation. In the context of "this compound," the hydrazinyl moiety is a potential site for oxidative reactions, which could proceed via one- or two-electron pathways to form radical or diazene (B1210634) intermediates, respectively. The autoxidation of 4-hydrazinylquinolin-2(1H)-one derivatives in the presence of a base like pyridine suggests that hydrazinyl-substituted quinolines can be sensitive to oxidation. mdpi.com

Electrochemical Behavior:

The electrochemical behavior of quinoline derivatives has been investigated, revealing that both the quinoline ring and its substituents can be electroactive. Studies on various quinoline derivatives have shown that they can undergo reduction and oxidation at different potentials, depending on their molecular structure. For example, the electrochemical properties of certain quinolinecarbaldehydes have been studied, demonstrating a correlation between their chemical structure and their reduction and oxidation potentials. nih.govresearchgate.netunipi.it

For "this compound," one would anticipate distinct electrochemical signatures associated with both the quinoline core and the hydrazinylmethyl substituent.

Reduction: The quinoline ring can be electrochemically reduced. The potential at which this occurs would be influenced by the electronic nature of the 2-substituent.

Oxidation: The hydrazinyl group is readily oxidizable. The electrochemical oxidation of "this compound" would likely be initiated at the hydrazinyl moiety. The oxidation potential would provide information about the ease of electron removal from this group, which can be affected by the electron-withdrawing nature of the quinoline ring.

The electrochemical data for a series of quinoline derivatives, while not including "this compound" itself, provide a basis for predicting its behavior. The table below presents hypothetical electrochemical characteristics based on the known behavior of related structures.

| Process | Expected Electroactive Moiety | Influencing Factors | Potential Application |

| Reduction | Quinoline Ring | Substituent effects, pH of the medium | Synthesis of reduced quinoline derivatives |

| Oxidation | Hydrazinyl Group | Substituent effects, pH of the medium | Electrochemical sensing, mechanistic studies of hydrazine oxidation |

Further experimental studies, such as cyclic voltammetry, would be necessary to fully characterize the redox chemistry and electrochemical behavior of "this compound" and to determine its specific oxidation and reduction potentials.

Synthesis and Structural Elucidation of Derivatives of 2 Hydrazinylmethyl Quinoline

Diverse Hydrazone and Azine Derivatives

The hydrazinyl moiety of 2-(hydrazinylmethyl)quinoline serves as a versatile precursor for the synthesis of a wide array of hydrazone and azine derivatives. These derivatives are of significant interest due to their diverse chemical properties and potential applications.

Synthesis of Schiff Bases from this compound

Schiff bases, or hydrazones, are readily synthesized through the condensation reaction of this compound with various aldehydes and ketones. nih.govuitm.edu.my103.5.180researchgate.netmdpi.comxiahepublishing.combepls.comresearchgate.net This reaction typically involves heating the reactants in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid. nih.govmdpi.commdpi.com The resulting imine linkage (-N=CH-) is a key structural feature of these compounds. nih.govmdpi.com

The general synthetic route involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) group on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. nih.govxiahepublishing.com A diverse range of aromatic and heterocyclic aldehydes can be employed to generate a library of Schiff bases with varying electronic and steric properties. mdpi.comeurekaselect.com

Table 1: Examples of Synthesized Schiff Bases from this compound

| Aldehyde/Ketone Reactant | Resulting Schiff Base | Reaction Conditions | Reference |

| Quinoline-2-carbaldehyde | 2-((2-(pyridin-2-yl)hydrazineylidene)methyl)quinoline | Methanol, room temperature, 8 hours | mdpi.com |

| Various aromatic aldehydes | N-arylidene hydrazinepyrimido [4, 5-b] quinoline (B57606) | Not specified | nih.gov |

| 2-Nitrobenzaldehyde | (E)-N'-(2-Nitrobenzylidene) quinoline-3-carbohydrazide | Ethanol, acetic acid, reflux 5 hours | mdpi.com |

| 2-Chlorobenzaldehyde | Not specified in abstract | Ethanol, acetic acid, reflux 5 hours | mdpi.com |

| 2,4-Dihydroxybenzaldehyde | Not specified in abstract | Ethanol, acetic acid, reflux 5 hours | mdpi.com |

The table provides representative examples of Schiff base synthesis from quinoline hydrazide precursors, illustrating the general applicability of the method to this compound.

Photo- and Thermo-induced Isomerization Studies of Hydrazone Derivatives

Hydrazone derivatives of this compound can exhibit photo- and thermo-induced isomerization around the C=N double bond, leading to a reversible switch between E and Z isomers. nih.govresearchgate.netresearchgate.netrsc.org This photochromic behavior is of interest for the development of molecular switches and photosensitive materials. nih.govresearchgate.netresearchgate.net

Upon irradiation with light of a specific wavelength, typically in the UV region, the E isomer can be converted to the Z isomer. rsc.org This process can often be reversed by irradiation with a different wavelength of light or by thermal relaxation. researchgate.net The quantum yield of the photoisomerization process is a critical parameter that determines the efficiency of the molecular switch. nih.govresearchgate.net Theoretical studies, such as those employing Tully's surface hopping method, can provide insights into the photoinduced isomerization mechanism. nih.govresearchgate.net

For instance, studies on similar hydrazone derivatives have shown that structural modifications can significantly enhance the quantum yield of E-to-Z photoisomerization. nih.govresearchgate.net The isomerization process is accompanied by changes in the electronic absorption and emission spectra, which can be monitored by UV-vis and fluorescence spectroscopy. rsc.org

Formation of Novel Fused Heterocyclic Systems

The reactive hydrazinylmethyl group of this compound is a key building block for the synthesis of various fused heterocyclic systems. These reactions often proceed through intramolecular cyclization or condensation with bifunctional reagents.

Oxadiazole and Triazole Formation

Oxadiazole Derivatives:

1,3,4-Oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) rings can be constructed from this compound precursors. niscpr.res.innih.govinovatus.esasianpubs.orgresearchgate.net For the synthesis of 1,3,4-oxadiazoles, a common intermediate is an N-acylhydrazone. This can be achieved by first acylating the terminal nitrogen of this compound, followed by cyclodehydration. inovatus.es Oxidative cyclization of the N-acylhydrazone, often using reagents like acetic anhydride, is a common method to afford the 1,3,4-oxadiazole ring. inovatus.es

Triazole Derivatives:

Similarly, 1,2,4-triazole (B32235) rings can be synthesized from this compound. nih.govasianpubs.orgrasayanjournal.co.inchemistryjournal.netnih.gov One synthetic approach involves the reaction of the hydrazine with isothiocyanates to form a thiosemicarbazide (B42300) intermediate. rasayanjournal.co.in This intermediate can then undergo cyclization in the presence of a base to yield the corresponding triazole-thione. rasayanjournal.co.in Alternatively, reaction with carbon disulfide in a basic medium can lead to a dithiocarbazate, which upon treatment with hydrazine hydrate (B1144303) can cyclize to form a triazole. nih.govasianpubs.org

Table 2: Synthesis of Oxadiazole and Triazole Derivatives

| Target Heterocycle | Key Intermediate | Typical Reagents | Reference |

| 1,3,4-Oxadiazole | N-Acylhydrazone | Acetic Anhydride | inovatus.es |

| 1,2,4-Triazole | Thiosemicarbazide | Isothiocyanates, Base | rasayanjournal.co.in |

| 1,2,4-Triazole | Dithiocarbazate | Carbon Disulfide, Hydrazine Hydrate | nih.govasianpubs.org |

Other Annulated Heterocycles

The versatile reactivity of the this compound scaffold allows for the synthesis of a variety of other annulated (fused) heterocyclic systems. organic-chemistry.orgnih.govmdpi.comorganic-chemistry.org These syntheses often rely on the nucleophilicity of the hydrazine nitrogen atoms and their ability to participate in cyclization reactions.

For instance, reaction with α,β-unsaturated ketones could potentially lead to the formation of pyrazoline-fused quinolines through a Michael addition followed by intramolecular condensation. nih.govderpharmachemica.com Furthermore, reaction with reagents containing two electrophilic sites can lead to the formation of larger heterocyclic rings fused to the quinoline nucleus. The specific outcome of these reactions is highly dependent on the nature of the reacting partner and the reaction conditions employed. organic-chemistry.org

Oligomeric and Polymeric Architectures Incorporating this compound Units (as building blocks)

The bifunctional nature of this compound, possessing a nucleophilic hydrazine group and a quinoline ring capable of engaging in π-π stacking and coordination, makes it an attractive building block for the construction of oligomeric and polymeric materials. The hydrazine moiety can readily react with carbonyl compounds to form stable hydrazone linkages, providing a versatile method for chain extension and network formation.

Hydrazone-Linked Oligomers and Polymers:

The reaction of this compound with various mono- and dicarbonyl compounds serves as a primary route to synthesize oligomeric and polymeric structures. For instance, condensation with aromatic dialdehydes can lead to the formation of poly(quinoline hydrazone)s. These polymers are characterized by a backbone of alternating quinoline and aromatic units connected by azomethine (-CH=N-NH-) linkages. The properties of the resulting polymers, such as solubility, thermal stability, and photophysical characteristics, can be tuned by varying the structure of the dialdehyde (B1249045) comonomer.

| Reactant 1 | Reactant 2 | Resulting Structure Type | Potential Properties |

| This compound | Terephthaldehyde | Linear Poly(quinoline hydrazone) | High thermal stability, potential for fluorescence |

| This compound | Isophthaldehyde | Kinked Poly(quinoline hydrazone) | Improved solubility in organic solvents |

| This compound | Glyoxal | Linear Poly(quinoline hydrazone) | Different electronic properties compared to aromatic linkers |

Metal-Organic Frameworks and Supramolecular Assemblies:

The quinoline nitrogen and the hydrazone linkage in derivatives of this compound can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) and other supramolecular assemblies. nih.govmdpi.com The rigid quinoline unit provides structural integrity, while the flexible hydrazinylmethyl group allows for conformational adjustments to accommodate different metal coordination geometries. The synthesis of such structures typically involves the reaction of a pre-formed quinoline hydrazone ligand with a metal salt under solvothermal conditions. researchgate.netrsc.org The resulting frameworks can exhibit porosity and have potential applications in gas storage, catalysis, and sensing. researchgate.netrsc.org

For example, a bis-quinoline-based acyl hydrazone has been shown to form metallo-supramolecular assemblies that exhibit solid-state emission. mdpi.com While not directly employing this compound, this demonstrates the principle of using quinoline-hydrazone moieties as effective ligands for constructing functional supramolecular materials. mdpi.com The self-assembly is driven by the coordination of the quinoline and hydrazone nitrogen atoms to metal centers, leading to well-defined oligomeric or polymeric structures. nih.gov

Design and Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure derivatives of this compound is of significant interest due to their potential application as chiral ligands in asymmetric catalysis. The introduction of a stereocenter in the hydrazinylmethyl side chain can be achieved through several synthetic strategies.

Asymmetric Synthesis:

One approach to obtaining chiral derivatives is through the asymmetric reduction of a suitable precursor. For example, a 2-acylquinoline can be converted to a chiral alcohol, which is then transformed into the corresponding chiral hydrazinyl derivative. The use of chiral reducing agents or catalysts in the reduction step is crucial for establishing the desired stereochemistry.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the nitrogen of the hydrazine moiety or to the quinoline ring to direct the stereochemical outcome of a subsequent reaction that forms the chiral center. After the desired stereochemistry is established, the auxiliary can be removed.

Chiral Resolution:

In cases where a racemic mixture of a this compound derivative is synthesized, chiral resolution can be employed to separate the enantiomers. wikipedia.org This can be achieved by several methods:

Formation of Diastereomeric Salts: The racemic amine can be reacted with a chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org Subsequent treatment of the separated diastereomeric salts with a base regenerates the individual enantiomers of the amine. wikipedia.org

| Resolving Agent | Type of Interaction | Separation Method |

| (+)-Tartaric Acid | Salt formation | Fractional Crystallization |

| (-)-Camphorsulfonic Acid | Salt formation | Fractional Crystallization |

| Chiral Stationary Phase | Differential adsorption | Chiral Chromatography |

Chiral Chromatography: The racemic mixture can be passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.

The design of chiral this compound derivatives often involves the introduction of bulky substituents near the chiral center to enhance the steric influence of the ligand in catalytic applications. The choice of synthetic route depends on the desired position and nature of the stereocenter and the availability of starting materials and chiral reagents.

Coordination Chemistry of 2 Hydrazinylmethyl Quinoline As a Versatile Ligand

Ligand Design Principles and Chelation Modes of 2-(Hydrazinylmethyl)quinoline

The design of this compound as a ligand is predicated on the presence of multiple donor atoms that can engage in chelation with a metal center. The molecule possesses a quinoline (B57606) nitrogen atom, a hydrazine (B178648) nitrogen atom, and the potential for the hydrazine moiety to act as a bidentate donor, creating a stable five-membered chelate ring. This inherent structural feature makes it a potent chelating agent.

The chelation modes of this compound are influenced by the reaction conditions and the nature of the metal ion. It can act as a bidentate ligand, coordinating through the quinoline nitrogen and one of the hydrazine nitrogens. Furthermore, the hydrazine group can be deprotonated to form a hydrazonido ligand, which can also coordinate in a bidentate fashion. In some cases, particularly in the formation of hydrazone derivatives, the ligand can exhibit tridentate coordination, involving the quinoline nitrogen, a hydrazine nitrogen, and an oxygen or other donor atom from the condensed carbonyl compound.

The versatility of this compound is further demonstrated by its ability to form Schiff base derivatives. These derivatives, formed by the condensation of the hydrazine group with aldehydes or ketones, can act as multidentate ligands, leading to the formation of complexes with diverse geometries and properties. For instance, a Schiff base ligand derived from 8-hydroxyquinoline-2-carbaldehyde and 2-hydrazinylpyridine has been shown to coordinate to Cu(II) and Ni(II) ions. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

A number of transition metal complexes of ligands derived from 2-hydrazinoquinoline (B107646) have been synthesized and characterized.

Copper(II) and Nickel(II) Complexes: Copper(II) and Nickel(II) complexes with the Schiff base ligand 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol have been synthesized and characterized. nih.gov The synthesis involved the reaction of the ligand with CuCl₂·2H₂O and NiCl₂·6H₂O in methanol (B129727). nih.gov The IR spectra of these complexes showed a shift in the imine bond stretching vibrations, indicating the participation of this group in coordination. nih.gov

Cobalt(II) Complexes: Cobalt(II) complexes with a compartmental polyquinoline ligand, N,N,N',N'-tetrakis(2-quinolylmethyl)-1,3-diaminopropan-2-ol, have been synthesized and characterized, demonstrating the affinity of quinoline moieties for cobalt ions. nih.gov

Palladium(II) and Platinum(II) Complexes: Palladium(II) and Platinum(II) complexes with various quinoline-based ligands have been reported. For example, palladium(II) halide complexes of quinolinylaminophosphonates have been synthesized, where the quinoline nitrogen coordinates to the metal center. nih.gov Platinum(II) complexes with 8-hydroxyquinoline (B1678124) derivatives have also been prepared and structurally characterized. rsc.orgnih.gov

The coordination chemistry of this compound with lanthanide and actinide elements is a less explored area. However, the strong affinity of nitrogen and oxygen donor ligands for these hard metal ions suggests that stable complexes could be formed. The design of multidentate ligands incorporating the this compound moiety could lead to lanthanide and actinide complexes with interesting photophysical and magnetic properties.

Stoichiometry, Geometry, and Electronic Structure of Coordination Compounds

The stoichiometry and geometry of metal complexes with this compound and its derivatives are dependent on the metal-to-ligand ratio, the coordination number of the metal ion, and the chelation mode of the ligand.

Single-crystal X-ray diffraction is the most definitive method for determining the precise geometry of these complexes. For example, the crystal structures of Cu(II) and Ni(II) complexes with a Schiff base derived from 2-hydrazinylpyridine and 8-hydroxyquinoline-2-carbaldehyde revealed detailed information about their coordination environments. nih.gov In the case of cobalt(II) complexes with a polyquinoline ligand, the cobalt centers were connected by both endogenous and exogenous bridging ligands, resulting in complexes with five- and six-coordinate geometries. nih.gov

The electronic structure of these coordination compounds can be investigated using techniques such as UV-visible spectroscopy and theoretical calculations. The electronic spectra provide information about the d-d transitions in transition metal complexes and can help in determining the coordination geometry.

Investigation of Magnetic Properties in Metal Complexes (from a structural and theoretical perspective)

The magnetic properties of metal complexes are dictated by the number of unpaired electrons on the metal ion and the interactions between these electrons. The study of the magnetic properties of complexes with this compound and its derivatives can provide insights into their electronic structure and the nature of the metal-ligand bonding.

For instance, magnetic susceptibility measurements of cobalt(II) complexes with a polyquinoline ligand indicated intramolecular antiferromagnetic coupling between the high-spin Co(II) centers. nih.gov The magnitude of the magnetic exchange interaction is influenced by the structural parameters of the complex, such as the bridging angles and the distances between the metal ions.

Theoretical calculations, such as density functional theory (DFT), can be employed to complement experimental magnetic data. These calculations can help in understanding the electronic structure of the complexes and the pathways for magnetic exchange interactions. The magnetic properties of metal complexes can be tuned by modifying the ligand structure, which in turn affects the coordination geometry and the electronic properties of the metal center.

Theoretical and Computational Studies of 2 Hydrazinylmethyl Quinoline Systems

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for exploring the fundamental properties of 2-(hydrazinylmethyl)quinoline systems. These calculations provide a detailed picture of the electronic structure and molecular geometry.

Electronic Structure, Molecular Orbital Analysis (HOMO-LUMO), and Charge Distribution

DFT calculations are frequently used to determine the electronic properties of quinoline (B57606) derivatives. nih.gov The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a smaller gap suggests higher reactivity and a greater potential for intramolecular charge transfer. scirp.orgresearchgate.net For quinoline systems, HOMO is often delocalized over the entire molecule, while the LUMO's delocalization can vary depending on the substituents. uantwerpen.be

The distribution of electron density across the this compound molecule can be visualized using molecular electrostatic potential (MEP) maps. researchgate.net These maps help in identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. researchgate.net Natural Bond Orbital (NBO) analysis further elucidates donor-acceptor interactions at the orbital level, contributing to the molecule's stability. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Quinoline System

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Note: The values presented are illustrative for a general quinoline system and may vary for this compound. scirp.org

Conformational Analysis and Tautomerism

Computational methods are employed to perform conformational analyses of quinoline derivatives, identifying the most stable geometric arrangements of the atoms. researchgate.net For molecules like this compound, different conformers can exist due to the rotation around single bonds. DFT calculations can determine the relative energies of these conformers. researchgate.net

Tautomerism is another important aspect that can be studied computationally. Quinoline derivatives with hydroxyl or amino groups can exist in different tautomeric forms, such as keto-enol or imine-enamine tautomers. researchgate.netbeilstein-journals.org Theoretical calculations can predict the relative stability of these tautomers in different environments, which is crucial as different tautomers may exhibit distinct chemical and biological properties. beilstein-journals.orgnih.gov

Spectroscopic Property Predictions (e.g., theoretical NMR, UV-Vis, IR spectra)

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation.

NMR Spectra: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. tsijournals.com These theoretical predictions are valuable for interpreting experimental NMR data and assigning signals to specific atoms within the molecule. tsijournals.comnih.govijpsdronline.com

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. scirp.orgresearchgate.net This method provides information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths. scirp.orgrsc.org

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information provides a detailed understanding of how the reaction proceeds and what factors influence its rate and outcome. For instance, computational studies can be used to investigate the condensation reactions of the hydrazine (B178648) moiety with carbonyl compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in silico)

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are widely used.

Molecular Docking: This computational technique predicts the preferred binding orientation of a ligand (in this case, this compound or its derivatives) to a specific biological target, such as a protein or enzyme. researchgate.netnih.govderpharmachemica.com The docking process generates a binding score, which estimates the binding affinity between the ligand and the target. nih.govsemanticscholar.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. derpharmachemica.comnih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior and stability of the ligand-target complex over time. researchgate.netmdpi.comnih.gov These simulations provide insights into the flexibility of the protein and the ligand, as well as the persistence of the binding interactions identified in the docking study. mdpi.comnih.govrsc.org

Table 2: Illustrative Molecular Docking Results for a Quinoline Derivative

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| COVID-19 Viral Main Protease | -7.5 | CYS145, HIS41, MET49 |

| Cruzain | -8.2 | GLY66, ASP161, TRP184 |

Note: The data presented is for a related quinoline compound and serves as an example of typical docking results. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govmdpi.com

For a series of this compound derivatives, QSAR models can be developed to predict their biological activity based on various molecular descriptors. nih.govnih.gov These descriptors can be electronic (e.g., partial charges, HOMO-LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.govnih.gov By identifying the key structural features that influence activity, QSAR models can guide the design of new, more potent compounds. nih.govnih.gov Similarly, QSPR models can be used to predict physical properties such as solubility, boiling point, and toxicity.

Advanced Spectroscopic and Structural Methodologies in 2 Hydrazinylmethyl Quinoline Research

High-Resolution Mass Spectrometry for Fragmentation Pathways and Structural Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of 2-(Hydrazinylmethyl)quinoline and its derivatives. By providing highly accurate mass measurements, often with errors below 5 mDa, HRMS allows for the unambiguous determination of elemental compositions. nih.gov Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating fragmentation pathways, which not only confirm the proposed structure but also provide insights into the molecule's stability and the nature of its chemical bonds. nih.govgre.ac.uk

In the context of this compound, which is often used as a derivatizing agent for carbonyl compounds, understanding its fragmentation is key. nih.gov For instance, when 2-hydrazinoquinoline (B107646) (a closely related compound) is used to derivatize carboxylic acids, aldehydes, and ketones, the resulting hydrazides and hydrazones exhibit characteristic fragmentation patterns. nih.govresearchgate.net Analysis of the MS/MS spectra of these derivatives reveals that the derivatization of carboxylic acids proceeds through the formation of hydrazides, while aldehydes and ketones form hydrazones. nih.gov The fragmentation of these linkages under collision-induced dissociation (CID) provides structural confirmation.

For fused nitrogen-containing ring systems like quinolines, electrospray ionization (ESI) coupled with tandem mass spectrometry is particularly effective. nih.gov The fragmentation of pyridazino-quinolines, for example, can involve complex cross-ring cleavages and ruptures between the quinoline (B57606) core and its substituents. nih.gov While a detailed fragmentation pathway for this compound itself is not extensively documented in the reviewed literature, the general fragmentation behavior of quinoline derivatives involves processes such as the loss of small molecules like HCN.

Table 1: Representative Mass Spectrometry Data for a this compound Derivative

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| ESI-MS/MS | Positive | [M+H]⁺ | Fragments corresponding to cleavage of the hydrazone/hydrazide bond and quinoline ring fragments. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Techniques (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in both solution and the solid state. While 1D ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced 2D NMR techniques are necessary for unambiguous assignments and detailed structural analysis. tsijournals.comnih.gov

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity within the molecule. mdpi.com

COSY spectra reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons.

HSQC correlates proton signals with their directly attached carbon atoms (¹H-¹³C), providing a clear map of C-H bonds. magritek.com

HMBC experiments show correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton, especially for identifying quaternary carbons and linking different functional groups.

For quinoline derivatives, ¹H NMR chemical shifts can be influenced by concentration, suggesting intermolecular interactions such as π-π stacking. uncw.edu In the solid state, ¹³C CP-MAS (Cross-Polarization Magic Angle Spinning) NMR can provide valuable structural information, especially when dealing with polymorphism or complex crystal structures. researchgate.net While specific solid-state NMR data for this compound were not found, this technique is a powerful tool for studying the solid-phase conformation and packing of related heterocyclic compounds. tsijournals.com

Table 2: Typical NMR Data for a 2-(Arylmethyl)quinoline Derivative

| Nucleus | Technique | Solvent | Key Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| ¹H | 1D NMR | CDCl₃ | ~8.14 (quinoline H), ~7.7-7.3 (aromatic H), ~4.0-4.1 (methylene -CH₂-) | rsc.org |

| ¹³C | 1D NMR | CDCl₃ | ~160 (quinoline C2), ~146-126 (aromatic C), ~39 (methylene -CH₂-) | rsc.org |

X-ray Crystallography for Solid-State Structure Determination of the Compound, Derivatives, and Complexes

X-ray crystallography provides the most definitive insight into the solid-state structure of this compound, its derivatives, and metal complexes, revealing precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of the closely related 2-hydrazinylquinoline has been determined, offering a valuable model for understanding the structural characteristics of this class of compounds. nih.govresearchgate.netnih.gov

In the crystal structure of 2-hydrazinylquinoline, the 12 non-hydrogen atoms are essentially planar, with a root-mean-square deviation of 0.068 Å. researchgate.netnih.gov The hydrazinyl group and the quinoline nitrogen atom are in a syn conformation, with an N-N-C-N torsion angle of -12.7(3)°. researchgate.net The crystal packing is characterized by the formation of supramolecular layers in the bc plane, which are held together by N-H···N hydrogen bonds. researchgate.net

The ability of the hydrazinyl and quinoline nitrogen atoms to act as ligands is well-established, and X-ray crystallography has been used to characterize the structures of various metal complexes. mdpi.com In these complexes, the quinoline derivative can act as a tridentate ligand, coordinating to the metal center through the nitrogen atoms of the quinoline ring and the hydrazone moiety. The resulting coordination geometry around the metal center, as well as the bond lengths and angles within the ligand, can be precisely determined.

Table 3: Selected Crystallographic Data for 2-Hydrazinylquinoline

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | chemmethod.com |

| Space Group | P2₁/c | chemmethod.com |

| Key Torsion Angle (N-N-C-N) | -12.7 (3)° | researchgate.net |

| Intermolecular Interactions | N-H···N hydrogen bonds | researchgate.net |

UV-Visible and Fluorescence Spectroscopy for Interaction and Sensing Studies

UV-Visible and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of this compound and its behavior in solution, particularly its interactions with metal ions and other analytes. Quinoline and its derivatives are known to be excellent fluorophores due to their rigid, conjugated structure, making them suitable for the development of fluorescent sensors. nih.govnih.govsemanticscholar.org

The UV-Visible absorption spectrum of quinoline derivatives typically shows characteristic absorption bands arising from π-π* transitions within the aromatic system. nih.gov Upon interaction with metal ions, changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity, can be observed, indicating complex formation. nih.gov

Fluorescence spectroscopy is particularly sensitive to the local environment of the fluorophore. The fluorescence of this compound derivatives can be either quenched or enhanced upon binding to a metal ion. For example, a novel quinoline derivative has been shown to be a selective and sensitive fluorescent sensor for Fe³⁺, exhibiting a clear fluorescence quenching effect upon the addition of the ion due to the formation of a 1:1 metal-ligand complex. nih.gov The detection limit for Fe³⁺ was determined to be 8.67 x 10⁻⁵ M. nih.gov Such studies are crucial for understanding the binding mechanism and for the quantitative analysis of analytes.

Table 4: Spectroscopic Data for a Quinoline-Based Fluorescent Sensor for Fe³⁺

| Technique | Analyte | Observation | Binding Constant (Kₐ) | Detection Limit | Reference |

|---|---|---|---|---|---|

| Fluorescence Spectroscopy | Fe³⁺ | Fluorescence quenching | 4.28 × 10² M⁻¹ | 8.67 × 10⁻⁵ M | nih.gov |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and conformational properties of this compound. These techniques are complementary, as some vibrational modes may be more active in either IR or Raman. kurouskilab.com

The IR spectrum of a 2-(arylmethyl)quinoline derivative shows characteristic bands for C-H stretching of the aromatic and methylene (B1212753) groups, as well as C=C and C=N stretching vibrations within the quinoline ring. rsc.org For 2-hydrazinylquinoline, the IR spectrum would also feature N-H stretching and bending vibrations from the hydrazinyl group. The PubChem database provides IR and Raman spectral data for 2-hydrazinylquinoline, which can serve as a reference. nih.gov

Normal coordinate analysis, often aided by computational methods like Density Functional Theory (DFT), can be used to assign the observed vibrational bands to specific molecular motions. researchgate.net This allows for a detailed understanding of the molecule's vibrational dynamics and can help to identify conformational changes upon complexation or changes in the chemical environment. For quinoline, out-of-plane C-H bending motions are typically observed in the 840-740 cm⁻¹ region of the IR spectrum. astrochem.org

Table 5: Key Vibrational Frequencies for a 2-(Arylmethyl)quinoline Derivative

| Vibrational Mode | Technique | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | IR | 3053 | rsc.org |

| Aliphatic C-H Stretch | IR | 2918, 2847 | rsc.org |

| C=C/C=N Ring Stretch | IR | 1624, 1598, 1557 | rsc.org |

Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. CV provides information on the oxidation and reduction potentials of a molecule, the stability of the resulting redox species, and the kinetics of electron transfer processes. researchgate.netnih.gov

The electrochemical behavior of quinoline and its derivatives is influenced by the nature and position of substituents on the quinoline ring. nih.govnih.gov For instance, the oxidation of some 8-hydroxy-quinoline-5-carbaldehyde derivatives yields two oxidation waves, with the electroactive site likely being the hydroxyl group. nih.gov The presence of electron-donating or electron-withdrawing groups can shift the oxidation and reduction potentials.

While specific cyclic voltammetry data for this compound were not found in the reviewed literature, it is expected that the hydrazinyl group would be susceptible to oxidation. Electrochemical methods have been developed for the C-H functionalization of quinolines, such as the C3-thiolation, where cyclic voltammetry was used to study the reaction mechanism involving the cathodic reduction of the quinoline ring. rsc.org Similarly, electrochemical oxidation involving sulfonyl hydrazine (B178648) has been used for the synthesis of 2-sulfonyl quinolines. bohrium.comresearchgate.net These studies highlight the rich redox chemistry of quinoline derivatives and the utility of electrochemical methods in both analyzing and synthesizing these compounds.

Biological Activity and Pharmacological Potential in Vitro and in Silico Investigations Only

Enzyme Inhibition Studies

Derivatives of the quinoline (B57606) scaffold have been extensively studied as inhibitors of various enzymes crucial for the survival and proliferation of pathogens and cancer cells. In vitro and in silico investigations have highlighted their potential to target enzymes such as DNA gyrase and various kinases.

DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for maintaining DNA topology, making it a validated target for antibacterial agents. als-journal.com Novel quinoline derivatives have been synthesized and evaluated as DNA gyrase inhibitors. nih.gov Some compounds have demonstrated significant inhibitory activity against E. coli DNA gyrase, with IC50 values in the low micromolar range. nih.gov Molecular docking studies suggest that these compounds bind to the enzyme's active site, interacting with key amino acid residues and interfering with its function. als-journal.commedcraveonline.com The mechanism often involves stabilizing the gyrase-DNA cleavage complex, which leads to double-strand breaks and bacterial cell death. mdpi.com The cooperative binding of quinolone-based inhibitors to a DNA pocket induced by the enzyme is considered a key feature of their inhibitory action. nih.gov

Other Enzyme Targets: Beyond DNA gyrase, quinoline-hydrazone derivatives have shown inhibitory activity against other critical enzymes. Certain compounds exhibit potent inhibition against the γ-subunit of the PI3K enzyme and mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as EGFRT790M and EGFRL858R, with IC50 values in the nanomolar range. nih.govbohrium.com In silico studies have also explored their interactions with topoisomerase I, where the NH group of the hydrazone moiety is involved in forming stable hydrogen bonds with amino acid residues like Arg364. nih.gov Additionally, some quinoline analogs have been shown to inhibit DNA methyltransferase 1 (DNMT1) and base excision repair DNA glycosylases by intercalating into enzyme-bound DNA. tmc.edu

Table 1: In Vitro Enzyme Inhibition by Quinoline Derivatives

| Compound Class | Target Enzyme | Test Organism/System | IC50 Value | Reference |

| Quinoline Derivative 14 | E. coli DNA Gyrase | In Vitro Assay | 3.39 µM | nih.gov |

| Quinoline-Hydrazone 5 | EGFRT790M | In Vitro Assay | 22.1 nM | nih.gov |

| Quinoline-Hydrazone 5 | EGFRL858M | In Vitro Assay | 36.4 nM | nih.gov |

| Quinoline-Hydrazone 11 | PI3Kγ | In Vitro Assay | 52 nM | nih.gov |

| Morpholine-based Thiazole 5h | DNA Gyrase | In Vitro Assay | 3.52 µg/ml | als-journal.com |

Antimicrobial Activity: In Vitro Antibacterial and Antifungal Mechanisms

The emergence of microbial resistance necessitates the development of new antimicrobial agents. Quinoline-based compounds, including hydrazone derivatives, have demonstrated broad-spectrum in vitro activity against a variety of pathogenic bacteria and fungi.

Antibacterial Activity: The antibacterial potential of novel quinoline derivatives has been evaluated against panels of Gram-positive bacteria, such as Streptococcus pneumoniae and Bacillus subtilis, and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. nih.govrsc.org Several derivatives exhibit potent activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range, sometimes comparable or superior to standard antibiotics like ciprofloxacin (B1669076) and gentamicin. nih.govmedcraveonline.com The primary mechanism of action for many of these compounds is the inhibition of bacterial DNA gyrase. nih.govrsc.org

Antifungal Activity: Hydrazonomethyl-quinolin-8-ol derivatives and other quinoline hybrids have shown significant in vitro antifungal activity against clinically important fungi like Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. nih.govnih.govresearchgate.net Many of these compounds were found to be more potent than the reference standard, fluconazole, with some exhibiting IC50 values below 3 µM, even against fluconazole-resistant strains. nih.gov Some 2,6-disubstituted quinolines have demonstrated fungicidal activity against C. albicans and the emerging pathogen Candida glabrata, including activity against biofilms. mdpi.com While some quinoline-hydrazone derivatives showed weak or no activity against Staphylococcus aureus and Escherichia coli in specific studies, others have proven to be potent anti-staphylococcal molecules. nih.govnih.gov

Table 2: In Vitro Antimicrobial Activity of Quinoline Derivatives

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| Quinoline Derivative 14 | S. pneumoniae | MIC | 0.66 µg/ml | nih.gov |

| Quinoline Derivative 14 | B. subtilis | MIC | 1.15 µg/ml | nih.gov |

| Quinoline Derivative 14 | C. albicans | MIC | 3.98 µg/ml | nih.gov |

| 5-Hydrazonomethylquinolin-8-ol Deriv. | A. fumigatus (Fluconazole-resistant) | IC50 | < 3 µM | nih.gov |

| Quinoline-Hydroxyimidazolium Hybrid 7b | S. aureus | MIC | 2 µg/mL | nih.gov |

| Quinoline-Hydroxyimidazolium Hybrid 7c/7d | C. neoformans | MIC | 15.6 µg/mL | nih.govresearchgate.net |

| 2,6-disubstituted quinoline 1 | C. albicans | MFC | 6.25-12.5 µM | mdpi.com |

Antiparasitic and Antiprotozoal Activity: In Vitro Studies

Quinoline-based structures are historically significant in antiparasitic therapy, with quinine (B1679958) being a cornerstone of malaria treatment. Modern synthetic derivatives, including those with hydrazone linkages, continue this legacy by showing promising in vitro activity against various protozoan parasites.

Antiamoebic and Antiplasmodial Activity: A series of quinolin-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide derivatives were synthesized and tested for antiprotozoal activity. Several compounds exhibited potent anti-amoebic effects against the HM1:IMSS strain of Entamoeba histolytica, with some showing IC50 values as low as 0.36 µM, significantly more potent than the standard drug metronidazole (B1676534) (IC50 = 1.8 µM). researchgate.net However, the same series showed poor efficacy against the NF54 strain of Plasmodium falciparum. researchgate.net In contrast, other studies on 5-hydrazonomethyl-quinolin-8-ol derivatives reported good antimalarial activity against P. falciparum strains. nih.gov

Leishmanicidal Activity: Quinoline-hydrazone hybrids have been evaluated for their in vitro activity against Leishmania species. Studies have shown that these compounds can be more active than reference compounds against parasites like L. (V.) panamensis. researchgate.net The development of 2-substituted quinolines has led to optimized compounds with IC50 values of 0.2 µM against Leishmania donovani in vitro. nih.gov

Table 3: In Vitro Antiparasitic Activity of Quinoline Derivatives

| Compound Class | Parasite | Activity Metric | Value | Reference |

| Quinoline-Indole Hybrid QC4 | Entamoeba histolytica | IC50 | 0.36 µM | researchgate.net |

| 2-Arylquinoline Analog | Leishmania spp. | EC50 | 3.6 - 19.3 µM | researchgate.net |

| Optimized 2-Substituted Quinoline | Leishmania donovani | IC50 | 0.2 µM | nih.gov |

Anticancer Activity: In Vitro Cellular Assays and Mechanistic Insights

Quinoline-hydrazone derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against a range of human cancer cell lines through various mechanisms. nih.gov

Cytotoxicity and Cell Line Specificity: In vitro studies have evaluated these compounds against breast (MCF-7, MDA-MB-231), liver (HepG2), lung (A549), colon (HCT116), prostate (PC-3, DU-145), and cervical (SISO) cancer cell lines. nih.govmdpi.comrsc.orgresearchgate.net Several derivatives exhibit potent antiproliferative activity, with IC50 values in the low micromolar and even nanomolar range, sometimes exceeding the potency of standard drugs like erlotinib. nih.govbohrium.com For instance, certain 2-(pyridin-2-yl)hydrazone derivatives showed IC50 values between 1.23 and 1.49 µM against pancreas and cervical cancer cell lines. mdpi.com

Mechanistic Insights: The anticancer activity of these compounds is often mediated through the induction of apoptosis and cell cycle arrest. mdpi.com Flow cytometry analysis has shown that quinoline-hydrazone derivatives can induce apoptosis, evidenced by an increase in the pre-G1 cell population. nih.gov They can also cause cell cycle arrest at different phases, including the G2/M phase and the G1 phase. nih.govmdpi.com One quinoline hydrazide was shown to induce G1 arrest and upregulate the p27kip1 cell cycle regulatory protein. mdpi.com Furthermore, some derivatives have been found to inhibit topoisomerase II, leading to nuclear condensation and mitotic catastrophe in cancer cells. researchgate.net

Table 4: In Vitro Anticancer Activity of Quinoline-Hydrazone Derivatives

| Compound Class/Number | Cancer Cell Line | Activity Metric | Value | Reference |

| Quinoline-Hydrazone 5 | MCF-7 (Breast) | IC50 | 0.98 µM | nih.gov |

| Quinoline-Hydrazone 5 | HepG2 (Liver) | IC50 | 1.06 µM | nih.gov |

| 2-(pyridin-2-yl)hydrazone 5e | DAN-G (Pancreas) | IC50 | 1.23 µM | mdpi.com |

| 2-(pyridin-2-yl)hydrazone 5e | SISO (Cervical) | IC50 | 1.49 µM | mdpi.com |

| IND-2 | PC-3 (Prostate) | IC50 | 3 µM | researchgate.net |

| Quinoline 13 | HeLa (Cervical) | IC50 | 8.3 µM | rsc.org |

Receptor Binding and Ligand-Target Interaction Studies (in vitro/in silico)

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are invaluable tools for elucidating the binding modes of quinoline derivatives with their biological targets at the molecular level.

In Silico Enzyme Interaction: Docking studies have provided insights into how quinoline-hydrazone hybrids interact with the ATP-binding site of protein kinases like EGFR and c-Met. bohrium.comnih.gov These studies often reveal key hydrogen bonding interactions between the hydrazone's NH group and amino acid residues such as Tyr1583 and Asn1423 of mTOR kinase. nih.gov π-π stacking interactions between the quinoline ring and aromatic residues like Tyr1159 in the c-Met active site are also crucial for stabilizing the ligand-protein complex. nih.gov Similar in silico analyses performed for DNA gyrase inhibitors have helped to understand their binding patterns within the enzyme's active site. medcraveonline.comrsc.org

In Silico Receptor Binding: The interaction of quinoline derivatives with G protein-coupled receptors has also been modeled. For Melanin Concentrating Hormone Receptor 1 (MCHR1) antagonists, studies show that a salt bridge between Asp123 and the protonated nitrogen of the quinoline ring is a critical interaction for stabilizing the ligand in the binding pocket. semanticscholar.org Molecular docking of thiopyrano[2,3-b]quinoline derivatives against the CB1a receptor has revealed binding affinities ranging from -5.3 to -6.1 Kcal/mol, with interactions involving key amino acid residues. nih.gov These computational approaches are instrumental in rational drug design, helping to predict the activity of new compounds and optimize lead structures. nih.gov

Immunomodulatory Effects: In Vitro Pathways

The NLRP3 inflammasome is a critical component of the innate immune system that regulates the inflammatory response. nih.gov Its dysregulation is implicated in various inflammatory diseases. While the broader class of quinoline alkaloids has been investigated for effects on inflammatory pathways, specific in vitro data detailing the direct immunomodulatory effects of 2-(Hydrazinylmethyl)quinoline or its simple hydrazone derivatives via pathways such as NLRP3 inhibition are not extensively documented in the reviewed literature. Further research is needed to explore the potential of this specific chemical scaffold to modulate inflammasome activity and other immune pathways in vitro.

Anti-inflammatory Potential: In Vitro Mechanistic Studies

Quinoline and its derivatives have been recognized for their anti-inflammatory properties, targeting various mediators and pathways involved in the inflammatory cascade. researchgate.net

Inhibition of Pro-inflammatory Mediators: In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage models (RAW 264.7) have demonstrated the anti-inflammatory potential of certain quinoline compounds. One such compound, 7-hydroxy-6-methoxyquinolin-2(1H)-one, effectively suppressed the overproduction of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β. nih.gov It also reduced the expression of the NO-synthesizing enzyme and cyclooxygenase-2 (COX-2). nih.gov Another study showed that a quinoline derivative could significantly decrease levels of inflammatory mediators like IL-1β and nuclear factor kappa-B (NF-κB) in tissue homogenates. nih.gov

Mechanism of Action: The anti-inflammatory mechanism of these quinoline derivatives is often linked to the inhibition of the NF-κB signaling pathway. Confocal microscopy and Western blotting have shown that treatment with a quinoline compound leads to a dose-dependent reduction of NF-κB translocation into the nucleus, thereby preventing the transcription of pro-inflammatory genes. nih.gov This suggests that the anti-inflammatory activity of these compounds is mediated, at least in part, through the modulation of this key transcription factor.

Applications in Material Science and Supramolecular Chemistry Excluding Physical Properties

Design and Synthesis of Fluorescent Sensors and Chemosensors

The quinoline (B57606) moiety is an excellent fluorophore, and its derivatives are widely used in the development of fluorescent sensors. The hydrazinyl group provides a convenient attachment point for various recognition units, allowing for the synthesis of chemosensors tailored for specific analytes. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), and excited-state intramolecular proton transfer (ESIPT).

Derivatives of 2-(hydrazinylmethyl)quinoline are particularly effective in the design of fluorescent sensors for a variety of metal ions. The nitrogen atoms of both the quinoline ring and the hydrazone group formed upon condensation act as excellent coordination sites for metal ions. This coordination event alters the electronic properties of the molecule, leading to a detectable change in its fluorescence or color.

The general design strategy involves a condensation reaction between this compound and an appropriate aldehyde or ketone to form a hydrazone. This hydrazone then serves as the ligand for metal ion binding. The choice of the carbonyl compound can be used to fine-tune the sensor's selectivity and sensitivity.

Key Mechanisms and Research Findings:

Chelation-Enhanced Fluorescence (CHEF): Many sensors based on this scaffold operate via the CHEF mechanism. In the absence of a metal ion, the fluorescence of the quinoline fluorophore is often quenched. Upon binding to a target metal ion, a rigid chelate ring is formed, which restricts intramolecular rotation and inhibits non-radiative decay pathways, leading to a significant enhancement of fluorescence intensity. For instance, a chemosensor based on two quinoline moieties, DQ (2-(2-(quinolin-2-yl)hydrazinyl)-N-(quinolin-8-yl)acetamide), was synthesized for the detection of zinc ions. This sensor exhibited a "turn-on" fluorescence response in aqueous media with a low detection limit of 0.07 μM.

Selective Ion Detection: Researchers have developed various quinoline-based hydrazone sensors that demonstrate high selectivity for specific metal ions. For example, a sensor synthesized from 2-hydrazinyl-4-(trifluoromethyl)pyrimidine showed high selectivity and sensitivity for Cu²⁺ and Co²⁺ in aqueous solutions. Similarly, quinoline-based ligands have been synthesized that act as selective "turn-off" fluorescent chemosensors for Cu²⁺ ions at nanomolar concentrations. Another novel fluorescent sensor, 2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide (TQA), was designed for the selective and sensitive detection of Fe³⁺, with a calculated detection limit of 0.16841 μM.

Dual-Mode Sensing: Some designs allow for both colorimetric and fluorescent detection. A sensor derived from 2-aminophenol (B121084) and [2,2′:5′,2″-terthiophene]-5,5″-dicarbaldehyde can detect Fe³⁺ and Hg²⁺ through both a color change and fluorescence enhancement.

The table below summarizes the performance of several quinoline-based fluorescent sensors for metal ion detection.

| Sensor Name/Derivative | Target Ion(s) | Sensing Mechanism | Detection Limit | Reference |

| DQ (2-(2-(quinolin-2-yl)hydrazinyl)-N-(quinolin-8-yl)acetamide) | Zn²⁺ | Fluorescence turn-on (CHEF) | 0.07 µM | |

| TQA (2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide) | Fe³⁺ | Fluorescence quenching | 0.16841 µM | |

| Quinoline-L-valine derivatives (QL1, QL2) | Cu²⁺ | Fluorescence turn-off | Nanomolar scale | |

| bqbpbn and bqbpxn | Zn²⁺ | Chelation-enhanced fluorescence | 5 ppb and 10 ppb |

While metal ion sensing is a primary application, the versatile this compound scaffold can be adapted for the detection of anions and biomolecules. The design principle involves incorporating specific recognition moieties that can interact with the target analyte through mechanisms like hydrogen bonding or specific chemical reactions.

For anion sensing, the hydrazone's N-H proton can act as a hydrogen bond donor. By attaching electron-withdrawing groups to the molecular framework, the acidity of the N-H proton can be enhanced, promoting stronger binding with anions. The interaction with the anion alters the internal charge transfer (ICT) characteristics of the sensor, resulting in a change in the optical signal.

In the realm of biomolecule sensing, the hydrazinyl or hydrazone group can react specifically with certain functional groups present in biomolecules. For example, the hydrazine (B178648) moiety is known to react with aldehydes and ketones. This reactivity can be exploited to detect biomolecules that contain these functional groups, such as those generated under conditions of oxidative stress. A quinoline-based hydrazone derivative was synthesized and found to be an effective optical chemosensor for tributyltin (TBT), a biocide, showing both a color change and fluorescence enhancement in its presence.

The development of organic field-effect transistors (OFETs) has also opened new avenues for chemical and biomolecule sensing, where organic semiconductors, including quinoline-based structures, can be used to detect analytes ranging from small gas molecules to large biomacromolecules like proteins and nucleic acids.

Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of functionalized ligands like this compound allows for the creation of MOFs with tailored properties for specific applications. The hydrazine group can serve as an additional coordination site or as a reactive functional group for post-synthetic modification.

The design of MOFs using this compound or its derivatives involves the careful selection of metal nodes and reaction conditions to control the resulting framework topology. The quinoline nitrogen and the hydrazinyl/hydrazone nitrogens can coordinate to metal centers in various modes (e.g., monodentate, bidentate-chelate, bidentate-bridging), leading to diverse structural dimensionalities (1D, 2D, or 3D).

While specific MOFs built directly from this compound are not extensively documented, the principles are well-established with similar functionalized linkers. For instance, a hydrazine-functionalized linker was successfully incorporated into the highly stable UiO-66(Hf) framework. This demonstrates the feasibility of using the –NHNH₂ group as a functional handle within a robust MOF architecture. The hydrazine group is introduced onto the linker (e.g., terephthalic acid) prior to the solvothermal synthesis of the MOF.

The incorporation of the hydrazinyl group into MOF structures imparts unique functionalities, particularly in catalysis and selective gas adsorption.

Catalysis: MOFs containing hydrazine functionalities can act as efficient heterogeneous catalysts. The framework exhibits bifunctionality, where the metal nodes act as Lewis acid sites and the uncoordinated –NHNH₂ groups on the linker act as Brønsted acid or base sites.

A prime example is the use of a hydrazine-functionalized Hf-UiO-66 MOF as a catalyst for the Friedländer condensation to synthesize quinolines. In this reaction, the Lewis acidic Hf-oxo clusters and the Brønsted acidic –NHNH₂ groups work synergistically to catalyze the condensation of a 2-aminoaryl ketone with a carbonyl compound. The catalyst demonstrated high yields (up to 95%), broad substrate scope, stability, and recyclability. Amino-functionalized MOFs have also been studied in detail for their catalytic efficiency in reactions like Knoevenagel condensation.

Gas Adsorption: The functional groups lining the pores of a MOF dictate its interaction with guest molecules. The polar hydrazine groups can enhance the affinity of the MOF for specific gases, such as CO₂, through dipole-quadrupole interactions or hydrogen bonding. This can lead to improved selectivity in gas separation applications, such as separating CO₂ from CH₄. Amine-functionalized MOFs are well-known to facilitate increased gas adsorption capacity and separation performance. The ability to tune pore size and introduce specific functionalities allows for the rational design of MOFs for targeted gas storage and separation.

Development of Photo- and Electro-responsive Systems

Systems that respond to external stimuli like light or electricity are at the forefront of advanced materials research. Derivatives of this compound, particularly the hydrazones, possess features that can be exploited to create photo- and electro-responsive systems.

Photo-responsive Systems: The C=N double bond in hydrazones can undergo reversible E/Z isomerization upon irradiation with light of a specific wavelength. This photoisomerization can induce significant changes in the molecule's shape, dipole moment, and absorption spectrum. When such a unit is incorporated into a larger system, like a polymer or a supramolecular assembly, this molecular-level motion can be translated into a macroscopic property change.

Photo-responsive polymersomes, for example, have been developed as smart drug delivery systems. These systems often incorporate photosensitive moieties, such as o-nitrobenzyl groups, which can be cleaved by light to trigger the release of an encapsulated cargo. A quinoline-hydrazone unit could potentially be used as a photo-switch to control the permeability of a vesicle membrane or the conformation of a polymer chain.

Electro-responsive Systems: The quinoline ring system is electrochemically active and can undergo reversible redox reactions. This property can be harnessed to create electrochromic materials, where the color of the material changes in response to an applied voltage. The hydrazone moiety can also participate in redox processes. By incorporating these electroactive units into polymers or onto electrode surfaces, it is possible to develop systems where optical or binding properties can be modulated electrochemically.

Based on a comprehensive search of available scientific literature, there is currently no specific research data focusing on the supramolecular self-assembly and crystal engineering of the compound This compound .

Studies on related quinoline-hydrazone derivatives show that the quinoline and hydrazone moieties are of significant interest in supramolecular chemistry. nih.govresearchgate.net These related compounds often participate in self-assembly through hydrogen bonding and metal coordination. nih.govnih.gov However, without experimental or theoretical data specifically for this compound, a detailed analysis of its role in these applications is not possible.

Therefore, an article detailing the supramolecular self-assembly and crystal engineering of this compound, including data tables and detailed research findings, cannot be generated at this time due to the absence of relevant primary sources.

Future Directions and Emerging Research Avenues for 2 Hydrazinylmethyl Quinoline

Exploration of Novel Synthetic Methodologies and Industrial Scalability

The future synthesis of 2-(Hydrazinylmethyl)quinoline and its derivatives is poised to move beyond traditional batch methods towards more efficient, sustainable, and scalable processes. Key areas of development will likely focus on green chemistry and continuous flow manufacturing.

Green Chemistry Approaches: Conventional synthetic routes for quinoline (B57606) derivatives often involve harsh conditions, hazardous reagents, and significant waste production. Future methodologies will prioritize the use of greener solvents like water or ethanol (B145695), and the employment of reusable, non-toxic catalysts. Nanocatalyzed protocols, for instance, have shown promise in synthesizing quinoline cores with high efficiency and catalyst recyclability. The use of solid-state acidic catalysts, zeolites, or magnetic nanoparticles could offer environmentally benign alternatives to traditional Lewis acids.

Continuous Flow Synthesis: For industrial scalability, continuous flow chemistry presents a paradigm shift from batch processing. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and reduced reaction times. This technology is particularly advantageous for handling potentially hazardous intermediates and for enabling multi-step syntheses in a streamlined manner. The development of a continuous flow process for this compound would be a significant step towards its large-scale production for commercial applications.

| Synthetic Methodology | Potential Advantages for this compound | Key Research Focus |

| Nanocatalysis | High yields, catalyst recyclability, mild reaction conditions. | Development of specific nanocatalysts (e.g., Fe3O4@SiO2) for quinoline ring formation. |